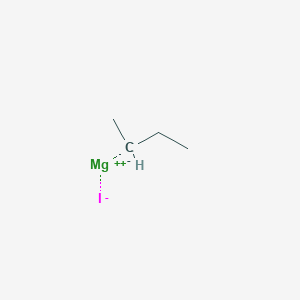
But-2-ylmagnesium iodide, 0.50 M in ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-ylmagnesium iodide, 0.50 M in ether, is a commonly used reagent in organic synthesis and laboratory experiments. It is a versatile reagent that can be used in a variety of laboratory applications and can be used to synthesize a wide range of compounds. But-2-ylmagnesium iodide is a white crystalline solid that is soluble in ether and other organic solvents. It is a strong base with a pKa of 16.4 and is a strong nucleophile that is capable of forming stable covalent bonds with many organic molecules. This reagent is also known as Grignard reagent and is widely used in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
But-2-ylmagnesium iodide is widely used in organic synthesis and laboratory experiments. It has been used to synthesize a variety of organic compounds, including alcohols, ketones, aldehydes, esters, amines, and amides. It has also been used to synthesize pharmaceuticals, pesticides, and other organic compounds. It has also been used to synthesize organometallic compounds, such as organomagnesium compounds and organoiodides.
Wirkmechanismus
But-2-ylmagnesium iodide is a strong base and a strong nucleophile. It is capable of forming stable covalent bonds with many organic molecules, including carbon-carbon and carbon-heteroatom bonds. In the presence of a Lewis acid, such as boron trifluoride, it can also act as an electrophile and can react with alkenes and alkynes to form organomagnesium compounds.
Biochemical and Physiological Effects
But-2-ylmagnesium iodide is not known to have any physiological or biochemical effects. It is not known to be toxic or to interact with any biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
But-2-ylmagnesium iodide is a versatile reagent that can be used in a variety of laboratory applications. It is a strong base and a strong nucleophile, and it is capable of forming stable covalent bonds with many organic molecules. It is also relatively inexpensive and readily available. However, it is highly reactive and can react with water, so it must be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research on but-2-ylmagnesium iodide. These include exploring new applications for the reagent, such as in the synthesis of pharmaceuticals and pesticides, as well as investigating its potential use in the synthesis of organometallic compounds. Additionally, research could be conducted to explore the potential use of but-2-ylmagnesium iodide in the synthesis of materials for use in nanotechnology and other emerging technologies. Finally, research could be conducted to explore the potential use of but-2-ylmagnesium iodide in the synthesis of renewable energy sources, such as solar cells and fuel cells.
Synthesemethoden
But-2-ylmagnesium iodide can be synthesized from the reaction of magnesium metal with butyl iodide. The reaction is typically conducted in an ether solvent, such as diethyl ether, and is typically catalyzed by a Lewis acid such as boron trifluoride. The reaction is exothermic and is typically conducted at room temperature. The reaction is typically conducted in a round-bottom flask, and a Dean-Stark apparatus is used to collect the water produced during the reaction.
Eigenschaften
IUPAC Name |
magnesium;butane;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.HI.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUGMQDCMUAQOH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C.[Mg+2].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



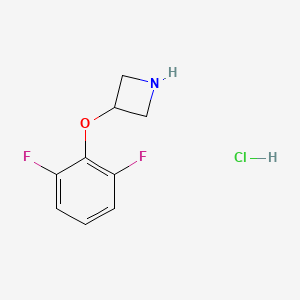
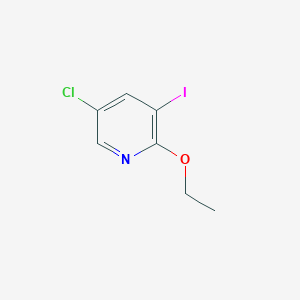



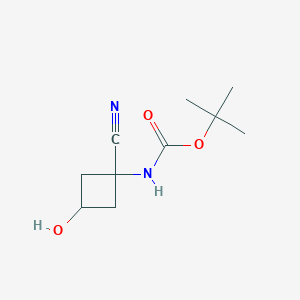
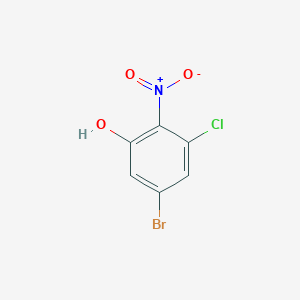
![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B6304965.png)
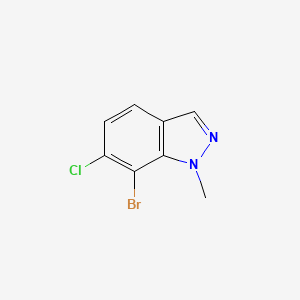
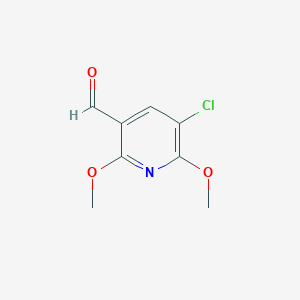
![(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6304985.png)
